1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
Description
Structural Features of Azetidine-Based Heterocycles in Organic Chemistry
Azetidines are four-membered saturated nitrogen-containing heterocycles characterized by significant ring strain (~25.4 kcal/mol) and moderate stability compared to smaller aziridines. The nitrogen atom’s lone pair contributes to partial double-bond character, enhancing reactivity in nucleophilic substitutions and cycloadditions. In 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine, the azetidine core serves as a conformationally rigid scaffold, with substituents positioned at the 1- and 3-positions.
Key Structural Attributes :
The azetidine’s strain-driven reactivity enables diverse functionalization pathways, including ring-opening reactions and cycloadditions.
Significance of Benzoyl and Sulfonyl Substituents in Bioactive Molecule Design
Benzoyl and sulfonyl groups are widely employed in medicinal chemistry for their ability to modulate electronic properties and engage in non-covalent interactions.
Benzoyl Group Contributions
- Electronic Modulation : The 2-bromo-5-methoxybenzoyl moiety combines inductive (Br withdrawing) and resonance (OMe donating) effects, tuning the azetidine’s nucleophilicity.
- Pharmacophore Mimicry : Benzoyl groups often replace carbonyl functionalities in drug design, enhancing solubility and metabolic stability.
- Steric Effects : Bulky benzoyl substituents can direct regioselectivity in subsequent functionalization.
Sulfonyl Group Contributions
The furan-2-yl methanesulfonyl group further enhances π-π stacking interactions, critical for binding to aromatic pockets in enzymes.
Role of Bromine and Methoxy Functional Groups in Electronic Modulation
Bromine and methoxy groups exert contrasting electronic effects, influencing the compound’s reactivity and binding affinity.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-22-11-4-5-15(17)14(7-11)16(19)18-8-13(9-18)24(20,21)10-12-3-2-6-23-12/h2-7,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIXSIUVTJMJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Preparation of 2-bromo-5-methoxybenzoyl chloride: This intermediate can be synthesized by reacting 2-bromo-5-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of the azetidine ring: The azetidine ring can be introduced by reacting the benzoyl chloride intermediate with an appropriate azetidine derivative under basic conditions.
Introduction of the furan-2-ylmethanesulfonyl group: This step involves the reaction of the azetidine intermediate with furan-2-ylmethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its functional groups can be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological and Physicochemical Properties
The following table compares key features of 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine with analogs from the evidence:
Key Observations:
- Sulfonyl vs.
- Bromo-Methoxy Commonality : All three compounds share the 2-bromo-5-methoxybenzoyl/benzyl motif, suggesting a role in steric bulk and electron-withdrawing effects for target engagement .
Biological Activity
1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound's structure can be described by the following components:
- Azetidine ring : A four-membered cyclic amine.
- Brominated benzoyl moiety : Contributes to lipophilicity and potential interaction with biological membranes.
- Furan ring : Known for its reactivity and biological activity.
- Methanesulfonyl group : Enhances solubility and may influence the compound's interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms, including:
- Enzyme Inhibition : Potential inhibition of specific enzymes that are critical in various metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors, potentially affecting signaling pathways.
- Cytotoxicity : Inducing apoptosis in cancer cells while sparing normal cells, a desirable trait in anticancer drug development.
Biological Activity Overview
Research into the biological activity of 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has revealed several key findings:
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cell lines show sensitivity to treatment.
- Lung Cancer : A549 cells demonstrate reduced viability upon exposure.
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| MDA-MB-231 | 12 | Cell cycle arrest |
| A549 | 20 | Reactive oxygen species generation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrates selective activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentrations (MIC) are detailed in Table 2.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | >100 | No significant effect |
| Candida albicans | 25 | Fungicidal |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving mice with induced tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in humans revealed manageable side effects and promising preliminary efficacy in treating specific types of cancer.
Q & A
Q. What are the established synthetic routes for 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves: (i) Azetidine ring functionalization : React azetidine with furan-2-ylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group. (ii) Benzoylation : Introduce the 2-bromo-5-methoxybenzoyl group via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt. Critical conditions include maintaining anhydrous conditions, controlling reaction temperature (0–25°C for sulfonylation, 40–60°C for benzoylation), and using polar aprotic solvents (e.g., DMF or dichloromethane). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at ~3.8 ppm, furan protons at 6.3–7.4 ppm) and sulfonyl/azetidine connectivity.
- X-ray Crystallography : Use SHELX software for structure refinement and ORTEP-3 for 3D visualization. Key metrics include bond angles (e.g., azetidine ring ~90°) and torsional parameters for sulfonyl groups .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate thermochemical properties (e.g., Gibbs free energy of formation).
- Reactivity Analysis : Use HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the bromo-methoxybenzoyl group may act as an electron-deficient center for nucleophilic attack.
- Solvent Effects : Apply the COSMO model to simulate solvation energy in DMSO or water, critical for predicting solubility .
Q. How should researchers address contradictions in reported biological activities of structurally similar azetidine derivatives?
- Methodological Answer :
- Comparative Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities of derivatives with varying substituents (e.g., bromo vs. chloro).
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with activity data. For instance, bulky sulfonyl groups may sterically hinder target binding .
Q. What experimental design strategies optimize the synthesis when facing conflicting data on reaction yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, DMF may improve sulfonylation efficiency over CH₂Cl₂ due to higher polarity.
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., excess base may hydrolyze intermediates, reducing yields). Optimize conditions using central composite design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
